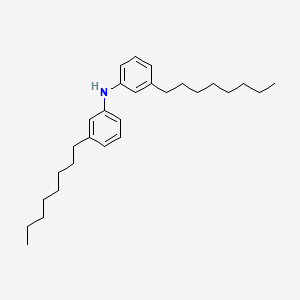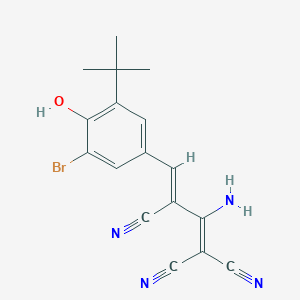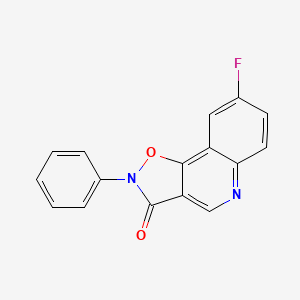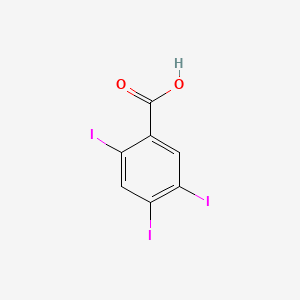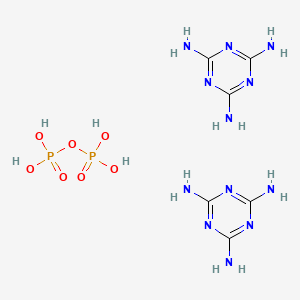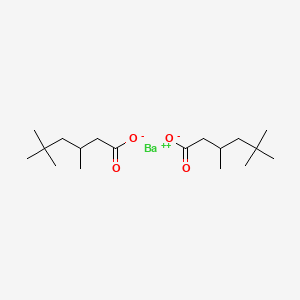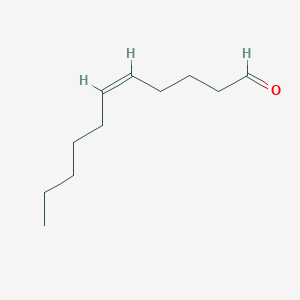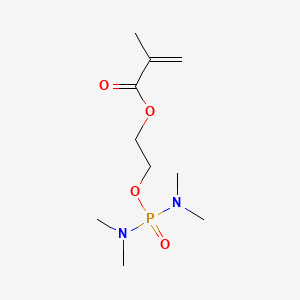
1,3-Diamino-7-(diethylammonio)-4-methylphenoxazin-5-ium tetrachlorozincate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diamino-7-(diethylammonio)-4-methylphenoxazin-5-ium tetrachlorozincate(2-) is a complex organic compound with significant applications in various scientific fields. It is known for its vibrant color and is often used in microscopy and staining techniques. The compound’s molecular formula is C₃₄H₄₂Cl₄N₈O₂Zn, and it has a molecular weight of 801.96 g/mol .
Preparation Methods
The synthesis of 1,3-Diamino-7-(diethylammonio)-4-methylphenoxazin-5-ium tetrachlorozincate(2-) involves several steps. The primary synthetic route includes the reaction of 1,3-diamino-7-(diethylamino)-4-methylphenoxazine with zinc chloride under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete reaction . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
1,3-Diamino-7-(diethylammonio)-4-methylphenoxazin-5-ium tetrachlorozincate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure settings. .
Scientific Research Applications
1,3-Diamino-7-(diethylammonio)-4-methylphenoxazin-5-ium tetrachlorozincate(2-) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of 1,3-Diamino-7-(diethylammonio)-4-methylphenoxazin-5-ium tetrachlorozincate(2-) involves its interaction with cellular components. It can bind to nucleic acids and proteins, altering their structure and function. The compound’s molecular targets include enzymes and other proteins involved in cellular processes. Pathways affected by this compound include those related to cell division and metabolism .
Comparison with Similar Compounds
1,3-Diamino-7-(diethylammonio)-4-methylphenoxazin-5-ium tetrachlorozincate(2-) can be compared with similar compounds such as:
1,3-Diamino-7-(diethylamino)-4-methylphenoxazin-5-ium chloride: Similar in structure but lacks the zinc component.
1,3-Diamino-7H-pyrrolo[3,2-f]quinazoline: Different core structure but similar functional groups.
Brilliant Cresyl Blue: Used in similar applications but has a different chemical structure. The uniqueness of 1,3-Diamino-7-(diethylammonio)-4-methylphenoxazin-5-ium tetrachlorozincate(2-) lies in its zinc component, which imparts specific properties and applications
Properties
CAS No. |
84642-69-3 |
|---|---|
Molecular Formula |
C17H20Cl4N4OZn |
Molecular Weight |
503.6 g/mol |
IUPAC Name |
(9-amino-7-azaniumylidene-6-methylphenoxazin-3-yl)-ethyl-ethylideneazanium;tetrachlorozinc(2-) |
InChI |
InChI=1S/C17H19N4O.4ClH.Zn/c1-4-21(5-2)11-6-7-14-15(8-11)22-17-10(3)12(18)9-13(19)16(17)20-14;;;;;/h4,6-9,18H,5,19H2,1-3H3;4*1H;/q+1;;;;;+2/p-3 |
InChI Key |
NTLCPXCUGABPGX-UHFFFAOYSA-K |
Canonical SMILES |
CC[N+](=CC)C1=CC2=C(C=C1)N=C3C(=CC(=[NH2+])C(=C3O2)C)N.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


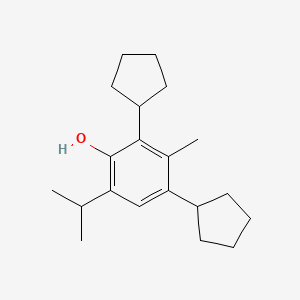
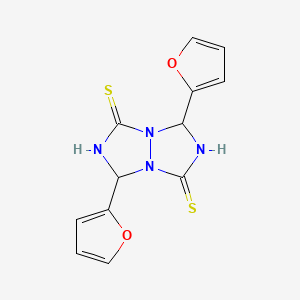
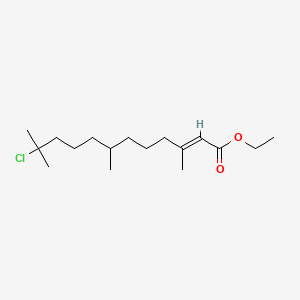
![2-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12692946.png)
